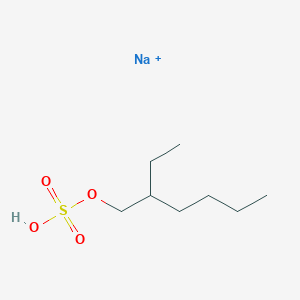
Sodium 2-ethylhexyl sulfate
Vue d'ensemble
Description
Sodium 2-ethylhexyl sulfate is an anionic surfactant known for its applications in various industrial and research settings. It is a compound that can interact with other substances to form complexes, micelles, and can be involved in electrochemical reactions. Its toxicity has been studied in various animal models, indicating its potential hazards when used in high concentrations .
Synthesis Analysis
The synthesis of sodium 2-ethylhexyl sulfate-related compounds can be achieved through sulfonation reactions under specific conditions. A study has described a new method for preparing sodium 1,4-bis(2-ethylhexyl) sulfosuccinate, a closely related compound, without the need for a phase transfer catalyst. The research investigated important factors affecting the sulfonation and determined the optimum conditions for the reaction .
Molecular Structure Analysis
The molecular dynamics of sodium bis(2-ethylhexyl)sulfosuccinate, a compound similar to sodium 2-ethylhexyl sulfate, have been studied using molecular dynamics simulations. These studies provide insights into the structural and dynamical properties of the molecule, including the formation of reverse micelle-like structures with an internal solid-like core and an external layer consisting of surfactant alkyl chains .
Chemical Reactions Analysis
Sodium 2-ethylhexyl sulfate participates in various chemical reactions, including electrochemical processes. Its electrochemical behavior has been investigated, revealing that it undergoes reduction in two steps and can influence the electroreduction of other ions such as Zn2+. The presence of this surfactant can also lead to the formation of hemispherical surface micelles and shows strong adsorption on electrode surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 2-ethylhexyl sulfate and its derivatives have been extensively studied. For instance, the ferric hydroxamate procedure has been used to determine the presence of di-(2-ethylhexyl) sodium sulfosuccinate and related dialkyl esters in aqueous solutions, highlighting their susceptibility to this analytical method . Additionally, the toxicity studies have shown that high concentrations of sodium 2-ethylhexyl sulfate can cause adverse effects in animals, such as diffuse cloudy swelling of kidney tubules and hepatic cords .
Applications De Recherche Scientifique
Suspension Polymerization
- Scientific Field: Polymer Chemistry
- Application Summary: Sodium 2-ethylhexyl sulfate is used as an anionic surfactant in suspension polymerization . This process is used to create polymer particles with a wide range of sizes .
- Methods and Procedures: While the exact procedures can vary, the general process involves dispersing a monomer in a liquid medium. The surfactant, in this case Sodium 2-ethylhexyl sulfate, helps to stabilize the monomer droplets. Polymerization then occurs within these droplets .
- Results and Outcomes: The use of Sodium 2-ethylhexyl sulfate in suspension polymerization can help control the size and shape of the resulting polymer particles .
Analysis of Phenolic Compounds
- Scientific Field: Analytical Chemistry
- Application Summary: Sodium 2-ethylhexyl sulfate is used in the analysis of phenolic compounds through microchip-CE with pulsed amperometric detection .
- Results and Outcomes: The use of Sodium 2-ethylhexyl sulfate can aid in the detection and analysis of phenolic compounds .
Synthesis of Organo-Layered Double Hydroxides (Organo-LDHs)
- Scientific Field: Materials Science
- Application Summary: Sodium 2-ethylhexyl sulfate is used as charge balancing anions in the synthesis of organo-layered double hydroxides (organo-LDHs) .
- Results and Outcomes: The use of Sodium 2-ethylhexyl sulfate can aid in the successful synthesis of organo-LDHs .
Industrial Cleaners
- Scientific Field: Industrial Cleaning
- Application Summary: Sodium 2-ethylhexyl sulfate is used as a low-foaming anionic surfactant with excellent wetting properties and outstanding stability in highly electrolyte, alkaline and acidic systems . It is a profound hydrotropic and wetting agent suitable for use in the production of liquid detergents for industrial use such as hard-surface cleaners and alkaline and acid metal degreasers .
- Methods and Procedures: The exact procedures can vary, but generally, Sodium 2-ethylhexyl sulfate is added to the cleaning solution to enhance its cleaning power .
- Results and Outcomes: The use of Sodium 2-ethylhexyl sulfate in industrial cleaners can help improve the effectiveness of the cleaning process .
Household Detergents
- Scientific Field: Household Cleaning
- Application Summary: Sodium 2-ethylhexyl sulfate is used as a wetting agent in household detergents .
- Methods and Procedures: The surfactant is added to the detergent formulation, where it helps to lower the surface tension of the water, allowing it to better penetrate and clean surfaces .
- Results and Outcomes: The use of Sodium 2-ethylhexyl sulfate in household detergents can help improve the cleaning power of the detergent .
Textile Industry
- Scientific Field: Textile Industry
- Application Summary: Sodium 2-ethylhexyl sulfate is used as a wetting agent in the textile industry .
- Methods and Procedures: The surfactant is used in various processes in the textile industry, such as dyeing and finishing, where it helps to improve the wetting and penetrating properties of the solutions used .
- Results and Outcomes: The use of Sodium 2-ethylhexyl sulfate in the textile industry can help improve the effectiveness of various textile processes .
Foaming Agent in Drywall Production
- Scientific Field: Construction Industry
- Application Summary: Sodium 2-ethylhexyl sulfate is used as a foaming agent in the production of drywall .
- Methods and Procedures: The surfactant is added during the production process to create foam, which helps to lighten the drywall and improve its insulation properties .
- Results and Outcomes: The use of Sodium 2-ethylhexyl sulfate can help improve the quality and performance of drywall .
Firefighting Industry
- Scientific Field: Firefighting
- Application Summary: Sodium 2-ethylhexyl sulfate is used in the firefighting industry . It’s likely used in the formulation of firefighting foams .
- Methods and Procedures: The surfactant is mixed with water and other ingredients to create a foam that can smother fires and prevent re-ignition .
- Results and Outcomes: The use of Sodium 2-ethylhexyl sulfate in firefighting foams can help improve the effectiveness of firefighting efforts .
Oil Extraction Industry
- Scientific Field: Petroleum Industry
- Application Summary: Sodium 2-ethylhexyl sulfate is used in the oil extraction industry . It’s likely used as a surfactant to improve the efficiency of oil extraction .
- Methods and Procedures: The surfactant is added to the drilling fluid, where it helps to reduce surface tension and improve the flow of oil .
- Results and Outcomes: The use of Sodium 2-ethylhexyl sulfate can help improve the efficiency and yield of oil extraction .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;2-ethylhexyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSDBJMBHCQYGN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70495-37-3 (ammonium salt) | |
| Record name | Sodium Ethasulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1026033 | |
| Record name | Sodium ethasulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium(2-ethylhexyl)alcohol sulfate is a clear, colorless, slightly viscous liquid. (NTP, 1992), Liquid, Clear colorless liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sulfuric acid, mono(2-ethylhexyl) ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-ethylhexyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
205 to 219 °F at 760 mmHg (NTP, 1992) | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.114 at 71.1 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
22.5 mmHg at 77 °F (NTP, 1992), 22.5 [mmHg] | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium 2-ethylhexyl sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7168 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium 2-ethylhexyl sulfate | |
CAS RN |
126-92-1, 75037-31-9 | |
| Record name | SODIUM(2-ETHYLHEXYL)ALCOHOL SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21021 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium Ethasulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, mono(2-ethylhexyl) ester, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium ethasulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium etasulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfuric acid, mono(2-ethylhexyl) ester, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ETHASULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12838560LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM 2-ETHYLHEXYL SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1314 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)






![Ethanol, 2-[2-(4-methylphenoxy)ethoxy]-](/img/structure/B90412.png)

